molecular formula C17H23N3O2 B1391860 tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate CAS No. 1158767-08-8

tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate

Cat. No. B1391860
Key on ui cas rn: 1158767-08-8
M. Wt: 301.4 g/mol
InChI Key: VDQNQVSRYRNKSO-UHFFFAOYSA-N
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Patent
US09428502B2

Procedure details

Into a 50-mL three neck round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a suspension of Zn (990 mg, 15.1 mmol) in DMA (1 mL) A 7:5 v/v mixture of TMSCl/1,2-dibromoethane (0.12 mL) was added drop-wise at a rate to maintain the temperature below 65° C., then the mixture was stirred for an additional 10 min. A solution of tert-butyl 4-iodopiperidine-1-carboxylate (3.17 g, 10.2 mmol) in DMA (2 mL) was added drop-wise and stirred at 40-45° C. for 30 min. The resulting mixture was added to a mixture of 5-bromo-1H-indazole (1.00 g, 5.08 mmol), CuI (80 mg, 0.42 mmol) and Pd(dppf)Cl2 (260 mg, 0.36 mmol) in DMA (1 mL) in a 50-mL round-bottom flask under a nitrogen atmosphere. The resulting mixture was stirred overnight at 85° C., then cooled and diluted with ethyl acetate (50 mL) and washed with brine (3×20 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1/5) as the eluent to yield the title compound as a yellow solid (200 mg, 12%).
Name
TMSCl 1,2-dibromoethane
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
CuI
Quantity
80 mg
Type
catalyst
Reaction Step Three
Quantity
260 mg
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Name
Quantity
990 mg
Type
catalyst
Reaction Step Five
Yield
12%

Identifiers

REACTION_CXSMILES
C[Si](Cl)(C)C.BrCCBr.I[CH:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]1.Br[C:25]1[CH:26]=[C:27]2[C:31](=[CH:32][CH:33]=1)[NH:30][N:29]=[CH:28]2>CC(N(C)C)=O.C(OCC)(=O)C.[Zn].[Cu]I.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[NH:30]1[C:31]2[C:27](=[CH:26][C:25]([CH:11]3[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]3)=[CH:33][CH:32]=2)[CH:28]=[N:29]1 |f:0.1,8.9.10.11|

Inputs

Step One
Name
TMSCl 1,2-dibromoethane
Quantity
0.12 mL
Type
reactant
Smiles
C[Si](C)(C)Cl.BrCCBr
Step Two
Name
Quantity
3.17 g
Type
reactant
Smiles
IC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C2C=NNC2=CC1
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)N(C)C
Name
CuI
Quantity
80 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
260 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)N(C)C
Name
Quantity
990 mg
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50-mL three neck round-bottom flask, which was purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
ADDITION
Type
ADDITION
Details
was added drop-wise at a rate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 65° C.
STIRRING
Type
STIRRING
Details
stirred at 40-45° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred overnight at 85° C.
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed with brine (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1/5) as the eluent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 13.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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